1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C13H25N3O4S and its molecular weight is 319.42. The purity is usually 95%.
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Biological Activity
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a urea linkage with a tetrahydrofuran moiety. Its molecular formula is C13H20N2O4S, and it has a molecular weight of approximately 288.38 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurological disorders and infections respectively .
- Protein Binding : Studies indicate that the compound may exhibit significant binding affinity to serum proteins such as bovine serum albumin (BSA), enhancing its pharmacological effectiveness .
Antibacterial Activity
Research has demonstrated that compounds related to this structure possess moderate to strong antibacterial activity. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound's structural components suggest it may inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have been documented as effective AChE inhibitors, which may contribute to their neuroprotective effects.
- Urease : The compound has potential as a urease inhibitor, with reported IC50 values indicating strong activity compared to standard inhibitors .
Case Studies
- Study on AChE Inhibition : A series of synthesized piperidine derivatives were evaluated for their AChE inhibitory activity. The best-performing derivatives exhibited IC50 values significantly lower than those of established drugs, indicating superior efficacy in enzyme inhibition .
- Antibacterial Screening : In another study, various piperidine-based compounds were tested against multiple bacterial strains. The results showed that certain derivatives had strong inhibitory effects, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Comparative Analysis of Biological Activities
Compound | Target | Activity | IC50 Value (µM) |
---|---|---|---|
Compound A | AChE | Inhibitor | 0.63 ± 0.001 |
Compound B | Urease | Inhibitor | 1.21 ± 0.005 |
Compound C | Salmonella typhi | Antibacterial | Moderate |
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h11-12H,2-10H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYEMZXUBAZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.